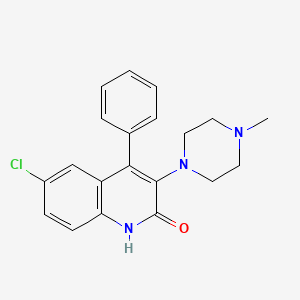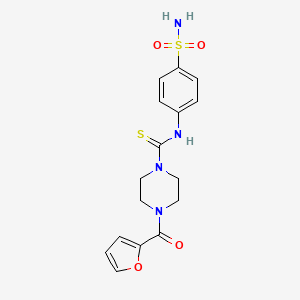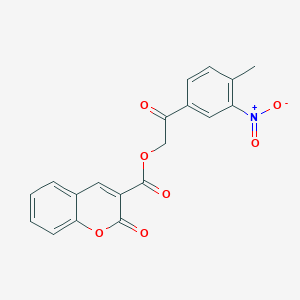
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a methylpiperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions
Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Phenyl Substitution: The phenyl group can be introduced via Suzuki coupling, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.
Piperazine Substitution: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core or the chloro substituent, potentially yielding dechlorinated or hydrogenated derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dechlorinated quinoline derivatives or hydrogenated quinoline cores.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways due to its ability to modulate specific biological activities.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the piperazine moiety, which may result in different biological activities.
3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one: Lacks the chloro substituent, potentially affecting its reactivity and interaction with biological targets.
6-chloro-3-(4-methylpiperazin-1-yl)quinolin-2(1H)-one: Lacks the phenyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the chloro, phenyl, and piperazine substituents in 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one makes it unique in terms of its chemical reactivity and potential biological activities. These substituents can significantly influence the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
Properties
Molecular Formula |
C20H20ClN3O |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20ClN3O/c1-23-9-11-24(12-10-23)19-18(14-5-3-2-4-6-14)16-13-15(21)7-8-17(16)22-20(19)25/h2-8,13H,9-12H2,1H3,(H,22,25) |
InChI Key |
OCVZMVZTRKYYSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 4-chloro-3-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoate](/img/structure/B10866696.png)
![3-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10866708.png)
![diethyl 6,6'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis[2-(acetylamino)-7-chloro-4,5-dihydro-1-benzothiophene-3-carboxylate]](/img/structure/B10866709.png)
![2-Benzo[1,3]dioxol-5-yl-3-hydroxy-chromen-4-one](/img/structure/B10866720.png)
![4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866735.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866739.png)


![N-[1-tert-butyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B10866757.png)
![N-(3,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B10866762.png)
![2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid](/img/structure/B10866771.png)

![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B10866777.png)

